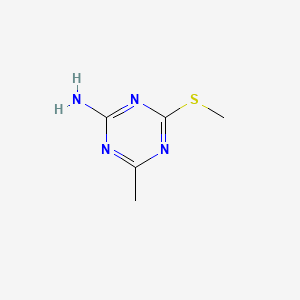

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQORBMDQIUWHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182007 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27622-90-8 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on foundational chemical information and presents generalized experimental protocols that can be adapted for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and providing a framework for future investigation.

Introduction

This compound is a heterocyclic organic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This guide aims to consolidate the available information on this compound and provide a basis for further research and application development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below. It is important to note that while basic identifiers are available, crucial experimental data such as melting point, boiling point, and quantitative solubility are not readily found in the surveyed literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 27622-90-8 | [1][2] |

| Molecular Formula | C₅H₈N₄S | [1][2] |

| Molecular Weight | 156.21 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, based on general synthetic procedures for related triazine derivatives, a proposed synthetic workflow is outlined below.

Proposed Synthesis Workflow

The synthesis of this compound can be conceptually approached through a multi-step process starting from readily available precursors. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

General Synthesis Methodology (Adapted from related compounds)

A potential synthetic route could involve the reaction of a substituted biguanide with a suitable thiomethyl-containing electrophile. The following is a generalized procedure that would require optimization for the specific target compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting biguanide derivative in a suitable solvent (e.g., ethanol, isopropanol).

-

Reagent Addition: Add the thiomethyl-containing electrophile to the solution. A base (e.g., sodium ethoxide, potassium carbonate) may be required to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Methods

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

While triazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties, no specific biological data or signaling pathways for this compound have been reported in the available literature. Research in this area would be a valuable contribution to the understanding of this compound's potential applications.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

Conclusion and Future Directions

This technical guide consolidates the currently available chemical information for this compound. The significant gaps in experimental data, particularly concerning its physicochemical properties, detailed synthetic and purification protocols, and biological activity, highlight the need for further research. The proposed workflows for synthesis and biological screening provide a roadmap for future investigations that would be crucial for unlocking the potential applications of this compound in drug discovery and other scientific fields. Researchers are encouraged to undertake systematic studies to generate and publish this missing data to contribute to the collective understanding of this and related triazine derivatives.

References

An In-depth Technical Guide to 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS 27622-90-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the s-triazine class of molecules. The 1,3,5-triazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and postulated biological activities of this compound, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| CAS Number | 27622-90-8 | [1][2] |

| Molecular Formula | C₅H₈N₄S | [1] |

| Molecular Weight | 156.21 g/mol | [1] |

| IUPAC Name | 4-methyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine | [1] |

| Synonyms | 4-Methyl-6-(methylthio)-s-triazin-2-amine | [1] |

| Appearance | Solid (predicted) | [N/A] |

| Melting Point | Not reported | [N/A] |

| Boiling Point | Not reported | [N/A] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | [N/A] |

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway utilizes the condensation of a biguanide derivative with an ester.

Caption: Postulated synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on similar triazine syntheses. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a high yield of the desired product.

Materials:

-

Substituted biguanide hydrochloride (e.g., 1-methylbiguanide hydrochloride)

-

Methyl thioacetate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

The substituted biguanide hydrochloride is added to the sodium methoxide solution and stirred until dissolved.

-

Methyl thioacetate is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization Workflow

Caption: Workflow for the purification and characterization of the synthesized compound.

Potential Biological Activities and Applications in Drug Development

Derivatives of the 1,3,5-triazine scaffold have shown significant promise as anticancer agents.[3] While specific biological data for this compound is limited, its structural features suggest potential for anticancer activity. The exocyclic amino group and the methylthio substituent can be crucial for interactions with biological targets.

Postulated Mechanism of Action: Anticancer Activity

Many triazine-based anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases or dihydrofolate reductase. It is plausible that this compound could exert its effects through similar mechanisms.

Caption: Postulated mechanism of anticancer action for this compound.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays are recommended.

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours.

-

After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Objective: To investigate the effect of the compound on the cell cycle progression of cancer cells.

Methodology:

-

Cancer cells are treated with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Methodology:

-

Cancer cells are treated with the compound at its IC₅₀ concentration for a defined period.

-

The cells are harvested and washed with PBS.

-

The cells are then resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.

-

The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While further experimental validation is required, this in-depth guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and biological evaluation of this compound. The postulated synthetic route and the detailed experimental protocols for biological assays offer a clear roadmap for future investigations into the therapeutic potential of this and related s-triazine derivatives. The continued exploration of such compounds is crucial for the discovery of new and effective treatments for various diseases.

References

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular structure of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS No: 27622-90-8). While this compound is cataloged in chemical databases, a thorough review of publicly available scientific literature and databases reveals a significant lack of detailed experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. This document summarizes the available information and highlights the areas where further research is needed.

Molecular Identity and Structure

This compound is a heterocyclic organic compound featuring a 1,3,5-triazine core. The triazine ring is substituted with a methyl group, a methylthio group, and an amine group at positions 4, 6, and 2, respectively.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 27622-90-8[1] |

| Molecular Formula | C₅H₈N₄S[1] |

| IUPAC Name | This compound[2] |

| SMILES | CSc1nc(C)nc(N)n1 |

| InChI Key | CQORBMDQIUWHGC-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 156.21 g/mol | PubChem[2] |

| XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 156.046967 g/mol | PubChem[2] |

| Polar Surface Area | 90 Ų | PubChem[2] |

Spectroscopic Data

A comprehensive search of scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Characterization of this molecule would require the acquisition and interpretation of these spectra.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not described in the available scientific literature. General synthetic methods for 1,3,5-triazine derivatives often involve the condensation of biguanides with esters or other carbonyl compounds, followed by functional group modifications. However, a specific and validated protocol for this particular molecule is not published.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. While many triazine derivatives are known to possess a wide range of biological activities, including herbicidal, antimicrobial, and anticancer properties, the specific effects of this compound have not been reported.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this, the following diagram outlines a general screening process.

Caption: A generalized experimental workflow for screening and characterizing the biological activity of a novel chemical entity.

Conclusion and Future Directions

This compound is a defined chemical entity with a known structure. However, there is a notable absence of published experimental data concerning its physical properties, spectroscopic characterization, and biological function. This presents an opportunity for further research to synthesize, purify, and thoroughly characterize this molecule. Such studies would be essential to unlock its potential applications in medicinal chemistry, agrochemicals, or materials science. Future work should focus on obtaining experimental data for the properties listed as unavailable in this guide and initiating biological screening to determine its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, a substituted s-triazine of interest in chemical research and development. The synthesis commences with the readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), and proceeds through a three-step sequential nucleophilic substitution of its chlorine atoms. The strategic order of these substitutions is crucial for achieving the desired product and is dictated by the temperature-dependent reactivity of the triazine ring.

Core Synthesis Pathway

The most plausible and efficient synthesis of this compound from cyanuric chloride involves the sequential introduction of the methyl, methylthio, and amino groups. This pathway is designed to manage the decreasing reactivity of the chlorine atoms as they are successively replaced.

The overall synthetic scheme is as follows:

Caption: Overall synthesis pathway for this compound.

Step 1: Methylation of Cyanuric Chloride

The initial step involves the substitution of one chlorine atom of cyanuric chloride with a methyl group. This is typically achieved through a Grignard reaction, which is a common method for forming carbon-carbon bonds.

Reaction:

Cyanuric Chloride + Methylmagnesium Bromide → 2,4-Dichloro-6-methyl-1,3,5-triazine

Experimental Protocol:

A solution of cyanuric chloride in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically between -10°C and 0°C. A solution of methylmagnesium bromide in a suitable solvent like diethyl ether or THF is then added dropwise to the cyanuric chloride solution while maintaining the low temperature. The reaction is stirred for a specified period, after which it is quenched with a suitable reagent, such as an aqueous solution of ammonium chloride. The product, 2,4-dichloro-6-methyl-1,3,5-triazine, is then extracted, and the organic layer is dried and concentrated. Purification can be achieved through techniques like recrystallization or column chromatography.

| Parameter | Condition |

| Reactants | Cyanuric chloride, Methylmagnesium bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -10°C to 0°C |

| Reaction Time | 1-3 hours |

| Work-up | Quenching with aqueous NH4Cl, extraction |

| Purification | Recrystallization or column chromatography |

| Reported Yield | ~80% |

Step 2: Thiolation of 2,4-Dichloro-6-methyl-1,3,5-triazine

The second step involves the selective replacement of one of the remaining chlorine atoms with a methylthio group. This is achieved by reacting the dichloromethyltriazine intermediate with a suitable source of the methylthiolate anion.

Reaction:

2,4-Dichloro-6-methyl-1,3,5-triazine + Sodium Thiomethoxide → 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine

Experimental Protocol:

The intermediate, 2,4-dichloro-6-methyl-1,3,5-triazine, is dissolved in a suitable solvent like acetone or THF. The solution is cooled, typically to around 0-5°C. A solution of sodium thiomethoxide (sodium methyl mercaptide) is then added portion-wise or dropwise. The reaction temperature is gradually raised to room temperature, and the mixture is stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic phase is then washed, dried, and concentrated to yield 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine.

| Parameter | Condition |

| Reactants | 2,4-Dichloro-6-methyl-1,3,5-triazine, Sodium thiomethoxide |

| Solvent | Acetone or Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-6 hours |

| Work-up | Addition of water, extraction |

| Purification | Column chromatography |

| Reported Yield | Moderate to high |

Step 3: Amination of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine

The final step is the introduction of the amino group by replacing the last remaining chlorine atom. This is accomplished by reacting the chloro-intermediate with ammonia.

Reaction:

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine + Ammonia → this compound

Experimental Protocol:

The 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine is dissolved in a suitable solvent, and the solution is treated with a source of ammonia, which can be aqueous ammonia or ammonia gas bubbled through the solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution of the less reactive chlorine atom. The reaction progress is monitored, and upon completion, the mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction followed by purification.

| Parameter | Condition |

| Reactants | 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine, Ammonia |

| Solvent | Dioxane, THF, or other suitable polar aprotic solvent |

| Temperature | 50-100°C (will require optimization) |

| Reaction Time | Several hours (monitoring is key) |

| Work-up | Cooling, filtration or extraction |

| Purification | Recrystallization |

| Reported Yield | Moderate to high |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis, from starting material to the final product.

Caption: Detailed workflow for the synthesis of the target molecule.

This guide provides a comprehensive overview of a viable synthesis pathway for this compound. Researchers should note that while this pathway is based on established principles of triazine chemistry, optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity. Standard laboratory safety procedures should be followed at all times, particularly when handling reactive reagents such as Grignard reagents and cyanuric chloride.

An In-depth Technical Guide to the Core Mechanism of Action of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, a member of the s-triazine class of compounds. While this specific molecule is noted in chemical databases, detailed mechanistic studies are limited. Therefore, this guide extrapolates its primary mechanism from the well-established action of structurally similar s-triazine herbicides. The central mechanism involves the potent inhibition of photosynthesis at the Photosystem II (PSII) complex. Furthermore, this document explores other potential biological activities of triazine derivatives, including anticancer and antimicrobial effects, supported by quantitative data from analogous compounds. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Primary Mechanism of Action: Inhibition of Photosynthesis

The principal mechanism of action for s-triazine compounds, and by extension this compound, is the disruption of the photosynthetic electron transport chain in plants.[1] This inhibition occurs specifically at the Photosystem II (PSII) complex located within the thylakoid membranes of chloroplasts.

s-Triazines act as competitive inhibitors, binding to the D1 protein subunit of the PSII reaction center.[1] This binding event physically blocks the plastoquinone (QB) binding site, thereby preventing the transfer of electrons from the primary quinone acceptor (QA) to QB. The interruption of this electron flow leads to a cascade of damaging events, including the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately causing membrane damage and cell death in susceptible plants.[2]

Signaling Pathway of Photosynthesis Inhibition

The following diagram illustrates the signaling pathway of photosynthesis and the point of inhibition by s-triazine herbicides.

Quantitative Data on Photosynthesis Inhibition

| Herbicide | Chemical Structure | Target Organism | EC50 (µg L-1) | Reference |

| Atrazine | C8H14ClN5 | Phaeodactylum tricornutum | 28.38 | [3] |

| Prometryn | C10H19N5S | Phaeodactylum tricornutum | 8.86 | [3] |

| Terbutryn | C10H19N5S | Phaeodactylum tricornutum | 1.38 | [3] |

Other Potential Mechanisms of Action

Derivatives of the 1,3,5-triazine scaffold have been extensively investigated for a range of other biological activities, suggesting that this compound may possess other mechanisms of action beyond photosynthesis inhibition.

Anticancer Activity

Numerous studies have demonstrated the potential of s-triazine derivatives as anticancer agents.[4] These compounds have been shown to target various components of cancer cell signaling pathways, including topoisomerases, tyrosine kinases, and phosphoinositide 3-kinases.[4]

The following table summarizes the cytotoxic activity (IC50 values) of some 1,3,5-triazine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-amino-6-(phenylamino)-1,3,5-triazines | HepG2 (Liver Cancer) | 20.53 | [5] |

| 4-amino-6-(phenylamino)-1,3,5-triazines | MCF-7 (Breast Cancer) | 129.0 | [5] |

| 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives | HCT-116 (Colon Cancer) | 3.6 - 11.0 | [6] |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.25 - 8.18 | [7] |

Antimicrobial Activity

The 1,3,5-triazine core is also a scaffold for the development of novel antimicrobial agents.[8] These compounds have shown efficacy against a range of bacteria and fungi.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some s-triazine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| s-Triazine derivatives with 2-chloroethylamine fragments | Staphylococcus aureus | 7.81 - 62.50 | [8] |

| s-Triazine derivatives with 2-chloroethylamine fragments | Bacillus subtilis | 7.81 - 62.50 | [8] |

| s-Triazine derivatives with 2-chloroethylamine fragments | Micrococcus luteus | 7.81 - 62.50 | [8] |

| s-Triazine derivatives with 2-chloroethylamine fragments | Candida albicans | 7.81 - 62.50 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action discussed above.

Photosynthesis Inhibition Assays

This simple and effective assay provides a visual and quantitative measure of the net rate of photosynthesis.

-

Objective: To determine the effect of a compound on the rate of photosynthesis by observing the buoyancy of leaf disks.

-

Materials:

-

Fresh spinach leaves

-

Hole punch

-

Plastic syringe (10 mL or larger)

-

Beakers or clear plastic cups

-

Sodium bicarbonate solution (0.2%)

-

Dilute liquid soap solution

-

Light source

-

Test compound (this compound) dissolved in an appropriate solvent.

-

-

Procedure:

-

Prepare a 0.2% sodium bicarbonate solution. This will serve as the source of CO2 for photosynthesis.

-

Add a single drop of dilute liquid soap to the bicarbonate solution. The soap acts as a surfactant to help the solution penetrate the leaf tissue.

-

Use a hole punch to cut 10-20 uniform leaf disks from fresh spinach leaves, avoiding major veins.

-

Place the leaf disks into the barrel of a syringe and reinsert the plunger.

-

Draw a small amount of the bicarbonate solution into the syringe.

-

Invert the syringe and expel the air.

-

Place a finger over the tip of the syringe and pull back on the plunger to create a vacuum. This will draw the air out of the intercellular spaces of the leaf disks, causing them to sink.

-

Release the vacuum and allow the bicarbonate solution to infiltrate the leaf disks. Repeat this step until all disks have sunk.

-

Transfer the sunken leaf disks to a beaker containing the bicarbonate solution and the test compound at various concentrations. Include a control beaker with no test compound.

-

Place the beakers under a constant light source and start a timer.

-

Record the number of floating disks at one-minute intervals.

-

The rate of photosynthesis is inversely proportional to the time it takes for the disks to float. The effective concentration at which 50% of the disks are floating at a given time (ET50) can be calculated.[9]

-

The following diagram illustrates the workflow of the floating leaf disk assay.

This spectrophotometric assay directly measures the rate of electron transport in isolated chloroplasts.

-

Objective: To quantify the inhibitory effect of a compound on the light-dependent reactions of photosynthesis.

-

Materials:

-

Fresh spinach leaves

-

Blender or mortar and pestle

-

Cheesecloth

-

Centrifuge

-

Spectrophotometer

-

Cuvettes

-

Isolation buffer (e.g., sucrose, Tricine-HCl, MgCl2)

-

Reaction buffer

-

DCPIP (2,6-dichlorophenolindophenol) solution

-

Test compound solution

-

-

Procedure:

-

Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge the filtrate at low speed to pellet debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.

-

Reaction Setup: Prepare a series of cuvettes containing the reaction buffer and varying concentrations of the test compound. Include a control with no inhibitor.

-

Measurement: Add a small aliquot of the chloroplast suspension and DCPIP solution to each cuvette. DCPIP is an artificial electron acceptor that is blue in its oxidized state and colorless when reduced.

-

Measure the initial absorbance of each cuvette at 600 nm.

-

Illuminate the cuvettes with a strong light source.

-

Measure the absorbance at regular intervals. The decrease in absorbance corresponds to the reduction of DCPIP and is a measure of the rate of electron transport.[10]

-

Calculate the rate of the Hill reaction for each concentration and determine the IC50 value of the inhibitor.

-

This non-invasive technique provides detailed information about the efficiency of PSII.

-

Objective: To assess the impact of a compound on the quantum yield of PSII.

-

Materials:

-

Intact plants or leaf samples

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Test compound applied to the plants.

-

-

Procedure:

-

Dark-adapt the plant or leaf sample for at least 20-30 minutes.

-

Measure the minimal fluorescence (Fo) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

The maximal quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

-

In the presence of a PSII inhibitor like an s-triazine, Fo will increase, and Fv/Fm will decrease, indicating a block in electron transport.[11][12]

-

Anticancer Activity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.

-

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.[7]

-

Antimicrobial Activity Assay (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compound solution

-

Microbial inoculum standardized to a specific density (e.g., 0.5 McFarland standard).

-

-

Procedure:

-

Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

-

Conclusion

While direct experimental data for this compound is limited, its structural similarity to well-characterized s-triazine herbicides strongly indicates that its primary mechanism of action is the inhibition of photosynthesis at Photosystem II. The broader bioactivity of the s-triazine scaffold in anticancer and antimicrobial applications suggests that this compound may also exhibit other mechanisms of action worthy of further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise biological activities of this and other novel triazine derivatives.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of co-exposure of the triazine herbicides atrazine, prometryn and terbutryn on Phaeodactylum tricornutum photosynthesis and nutritional value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flagarts.com [flagarts.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity [mdpi.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Hill Reaction [people.hsc.edu]

- 11. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [mdpi.com]

- 12. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]

- 13. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide on 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core characteristics of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-, a substituted s-triazine. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates its fundamental properties, potential synthesis, and likely biological activities based on established knowledge of the s-triazine scaffold, a significant pharmacophore in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its chemical nature, synthetic accessibility, and potential therapeutic applications.

Core Chemical and Physical Characteristics

1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- is a heterocyclic organic compound with a molecular formula of C5H8N4S.[1][2] Its structure features a triazine ring substituted with an amino group, a methyl group, and a methylthio group. The s-triazine core is a well-established privileged structure in drug discovery, known for its versatile biological activities.[3][4]

Table 1: Physicochemical Properties of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-

| Property | Value | Source |

| IUPAC Name | 4-methyl-6-(methylthio)-1,3,5-triazin-2-amine | PubChem[1] |

| CAS Number | 27622-90-8 | PubChem[1] |

| Molecular Formula | C5H8N4S | PubChem[1][2] |

| Molecular Weight | 156.21 g/mol | PubChem[1][2] |

| Canonical SMILES | CC1=NC(=NC(=N1)SC)N | PubChem[1] |

| InChI Key | HNCYGGIKTMLOOD-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 90 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted s-triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the differential reactivity of the chlorine atoms to sequential nucleophilic substitution.[5][6] A plausible synthetic route for 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- would involve a stepwise substitution of the chlorine atoms with methanethiol, ammonia (or a protected amine), and a methylating agent.

Proposed Synthetic Workflow

Below is a conceptual workflow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-.

General Experimental Protocol for Synthesis of a Related Triazine

Materials:

-

Sodium metal

-

Dry methanol

-

Methanethiol

-

Atrazine (starting material)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Hexane

Procedure:

-

To 100 ml of dry methanol, 1 g of sodium is carefully added.

-

The solution is allowed to cool to room temperature.

-

12 g of methanethiol is added, followed by 4.5 g of atrazine.

-

The mixture is refluxed for 2 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and the aqueous solution is extracted with diethyl ether.

-

The ether extract is dried over anhydrous MgSO4 and the solvent is evaporated.

-

The resulting residue is dissolved in a minimum amount of boiling hexane.

-

The solution is cooled to induce crystallization.

-

The solid product is collected by filtration and dried.

Potential Biological Activity and Applications in Drug Development

The s-triazine scaffold is a cornerstone in the development of therapeutics with a broad range of activities, including anticancer, antimicrobial, and antiviral properties.[3][4][8]

Anticancer Potential

Given the structural similarity of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- to these active compounds, it is plausible that it may also exhibit cytotoxic effects against various cancer cell lines. Further investigation into its specific mechanism of action is warranted.

Antimicrobial Potential

The s-triazine nucleus is also a common feature in compounds with significant antimicrobial activity.[10][11] The structural versatility of the triazine ring allows for modifications that can lead to potent and selective inhibition of microbial growth. The presence of the amino and methylthio groups on the triazine ring of the target compound could contribute to its potential as an antimicrobial agent.

Potential Mechanism of Action and Signaling Pathways

Based on the known mechanisms of other anticancer s-triazine derivatives, a plausible mechanism of action for 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[3] This pathway plays a central role in regulating cell growth, proliferation, and survival.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-, a standard in vitro cytotoxicity assay such as the MTT assay would be a primary step.

MTT Cell Viability Assay

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion

1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- represents a simple yet potentially valuable scaffold for the development of novel therapeutic agents. While direct experimental evidence of its biological activity is currently lacking in the public domain, its structural relationship to a well-established class of bioactive s-triazine compounds suggests that it warrants further investigation. Its straightforward synthesis and the known anticancer and antimicrobial potential of its parent scaffold make it an attractive candidate for screening in drug discovery programs. The information and protocols provided in this guide offer a solid starting point for researchers interested in exploring the therapeutic potential of this and related s-triazine derivatives.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the 2-Aminothiazole Core with a Focus on the Elusive C5H8N4S Compound

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this guide will first present the limited information available for 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide. Subsequently, it will broaden the scope to the well-researched and pharmacologically significant class of 2-aminothiazole derivatives . This broader context will provide valuable insights into the potential properties and applications of the specific C5H8N4S compound, including general synthesis strategies, a wide range of observed biological activities, and examples of relevant signaling pathways.

The Specific Compound: 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide (C5H8N4S)

The primary identifier for this compound is its entry in the PubChem database (CID 158488916)[1]. The available information is limited to its chemical structure and basic computed properties.

Compound Identity and Structure

| Property | Value |

| Molecular Formula | C5H8N4S |

| IUPAC Name | 2-amino-4-methyl-1,3-thiazole-5-carboximidamide[1] |

| Molecular Weight | 156.21 g/mol [1] |

| CAS Number | Not available |

| Canonical SMILES | CC1=C(C(=N)N)SC(=N1)N |

| InChI Key | HDBQLIBEHJNMOP-UHFFFAOYSA-N[1] |

History of Discovery and Synthesis

There is no specific information available in the reviewed literature regarding the initial discovery or first synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide. General methods for the synthesis of the 2-aminothiazole scaffold are well-established and will be discussed in the following section.

Biological Activity and Mechanism of Action

No specific biological activity, quantitative data (e.g., IC50, MIC), or mechanism of action studies have been published for 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring is a prominent heterocyclic scaffold frequently found in a wide array of biologically active compounds and approved drugs. Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.

General Synthesis: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.

A generalized experimental workflow for the Hantzsch synthesis is depicted below:

A patent describes a "one-pot" method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives by reacting acetoacetate with N-bromosuccinimide, followed by the addition of N-monosubstituted thiourea derivatives[2].

Biological Activities of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.

Many 2-aminothiazole derivatives have been investigated as potent anticancer agents. For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib[3]. One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency against human K563 leukemia cells[3].

The 2-aminothiazole core is present in several antimicrobial agents. Studies have shown that derivatives can exhibit significant antibacterial and antifungal properties. For example, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives displayed good fungicidal activity, with some compounds showing over 50% activity against six different fungi at a concentration of 50 μg/mL[4].

Certain 2-aminothiazole derivatives have been evaluated for their anti-inflammatory and antioxidant properties. A study on 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety reported significant radical scavenging potential in various antioxidant assays[5].

Mechanism of Action and Signaling Pathways

The mechanism of action of 2-aminothiazole derivatives is diverse and depends on the specific substitutions on the core structure. A common mechanism, particularly in the context of cancer, is the inhibition of protein kinases.

For example, some 2-aminothiazole-based compounds have been identified as potent and selective inhibitors of Itk (interleukin-2-inducible T-cell kinase), a key enzyme in T-cell signaling[6]. Inhibition of Itk can modulate the immune response and has therapeutic potential in autoimmune diseases and T-cell malignancies.

A simplified representation of a generic kinase inhibition pathway is shown below:

References

- 1. 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide | C5H8N4S | CID 158488916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 27622-90-8 |

| Molecular Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of characteristic spectral regions for the functional groups present in the molecule, including the triazine ring, amino group, methyl group, and methylthio group.

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3350 - 3150 | N-H stretch (amine) | Medium-Strong |

| 3000 - 2850 | C-H stretch (methyl) | Medium |

| ~1640 | N-H bend (amine) | Medium |

| ~1550 | C=N stretch (triazine ring) | Strong |

| ~1450 | C-H bend (methyl) | Medium |

| ~1380 | C-N stretch | Medium |

| ~700 - 600 | C-S stretch | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated Chloroform (CDCl₃) Standard: Tetramethylsilane (TMS)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | Broad Singlet | 2H | -NH₂ |

| ~2.5 | Singlet | 3H | -S-CH₃ |

| ~2.4 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-S (triazine ring) |

| ~170 | C-N (triazine ring) |

| ~165 | C-CH₃ (triazine ring) |

| ~25 | -CH₃ |

| ~15 | -S-CH₃ |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M - CH₃]⁺ |

| 110 | Medium | [M - S-CH₃]⁺ |

| 69 | High | [C₃H₃N₂]⁺ (Fragment of triazine ring) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

-

Ensure the sample is dry and free of solvent.

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Transfer the powder to a pellet press and apply pressure to form a transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 300-500 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~200 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Record the mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Potential Applications of Substituted Triazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted triazine compounds, built upon a six-membered heterocyclic ring containing three nitrogen atoms, represent a versatile and privileged scaffold in modern chemistry. The ability to readily modify the triazine core at its 2, 4, and 6 positions through sequential nucleophilic substitution allows for the creation of a vast library of derivatives with diverse and potent biological and material properties. This technical guide provides a comprehensive overview of the significant applications of substituted triazine compounds, with a focus on their roles in medicinal chemistry, agriculture, and materials science. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, biological activity, and mechanistic insights of this important class of compounds.

Medicinal Chemistry Applications

The 1,3,5-triazine (s-triazine) core is a prominent feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of therapeutic potential. The structural rigidity and the capacity for multi-vector substitution make it an ideal framework for designing targeted therapies.

Anticancer Activity

Substituted triazines have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more under active investigation. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

A notable example is the FDA-approved drug Altretamine (Hexalen), a trisubstituted triazine used in the treatment of ovarian cancer.[1] More recent approvals include Gedatolisib , a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), and Enasidenib , an inhibitor of isocitrate dehydrogenase 2 (IDH2), for treating certain types of breast cancer and leukemia, respectively.[1][2]

The anticancer activity of various substituted triazine derivatives is summarized in the table below, highlighting their potency against different cancer cell lines.

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Imamine-1,3,5-triazine derivative 4f | Proliferation Inhibition | MDA-MB-231 (Breast) | 6.25 | [3] |

| Imamine-1,3,5-triazine derivative 4k | Proliferation Inhibition | MDA-MB-231 (Breast) | 8.18 | [3] |

| 1,3,5-Triazine-based pyrazole derivative 14 | EGFR-TK Inhibition | Multiple | 2.54 ± 0.22 | [4] |

| 1,3,5-Triazine-based pyrazole derivative 17 | EGFR Inhibition | Not Specified | 0.2294 | [4] |

| Diaryl-triazine derivative 14 | EGFRT790M Inhibition | A549, MCF-7, HCT116, HepG2 | 5.15, 6.37, 8.44, 6.23 | [5] |

| 1,2,3-triazole linked 1,3,4-oxadiazole-triazine 9d | Proliferation Inhibition | PC3, A549, MCF-7, DU-145 | 0.17, 0.19, 0.51, 0.16 | [6] |

| Symmetrical di-substituted phenylamino-s-triazine 1d | Cytotoxicity | MCF7 | 0.2 | [7] |

| Symmetrical di-substituted phenylamino-s-triazine 2d | Cytotoxicity | C26 | 0.38 | [7] |

| Symmetrical di-substituted phenylamino-s-triazine 3a | Cytotoxicity | C26 | 1.21 | [7] |

| Symmetrical di-substituted phenylamino-s-triazine 3b | Cytotoxicity | MCF7 | 6.19 | [7] |

Signaling Pathways Involved in Anticancer Activity:

Many substituted triazines exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. Two of the most significant pathways are the PI3K/AKT/mTOR and the EGFR signaling cascades.

Antimicrobial Activity

Substituted triazines also exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

The following table summarizes the antimicrobial activity of selected triazine derivatives, expressed as Minimum Inhibitory Concentration (MIC).

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Triazine-based compound 9 | B. cereus | 3.91 | [8] |

| Triazine-based compound 9 | S. aureus | 3.91 | [8] |

| Triazine-based compound 5 | E. coli | 1.95 | [8] |

| Triazine-based compound 9 | E. coli | 1.95 | [8] |

| Triazine-based compound 9 | S. cerevisiae | 7.81 | [8] |

| Triazine-based compound 5 | C. albicans | 7.81 | [8] |

| 2,4,6-trisubstituted[1][2][9] triazine 13 | Various bacteria and fungi | 6.25-25 | [10] |

| 2,4,6-trisubstituted[1][2][9] triazine 15 | Various bacteria and fungi | 6.25-25 | [10] |

Agricultural Applications

Triazine derivatives have been a cornerstone of the agrochemical industry for decades, primarily utilized as herbicides for broad-spectrum weed control in major crops.

Herbicidal Activity

Triazine herbicides, such as Atrazine and Simazine , are widely used for the pre- and post-emergence control of broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane. Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.

| Herbicide | Target Weed | GR50 (g a.i./ha) | Reference(s) |

| Fentrazamide | Echinochloa crus-galli (Barnyardgrass) | 6.48 | [9] |

| Fentrazamide | Leptochloa chinensis (Chinese sprangletop) | 22.38 | [9] |

Materials Science Applications

The rigid, planar structure and the presence of nitrogen atoms make the triazine ring an excellent building block for advanced materials, including porous organic polymers and covalent organic frameworks (COFs).

Triazine-Based Polymers and Covalent Organic Frameworks (COFs)

Triazine-based polymers and COFs are characterized by high thermal stability, chemical resistance, and tunable porosity. These properties make them suitable for a variety of applications, such as gas storage and separation, catalysis, and sensing. The synthesis of these materials often involves the trimerization of nitrile-functionalized monomers.

The table below summarizes the key properties of some representative triazine-based porous materials.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Thermal Stability (Td10%, °C) | Reference(s) |

| pBN-CTF-10-400 | 809 | 0.51 | >400 | [1][11] |

| pBN-CTF-10-550 | 1460 | 1.04 | >500 | [1][11] |

| TFP-TPTPh COF | 724 | Not specified | Char yield 63.41% | [12] |

| TPT-DMBD-COF | 279.5 | Not specified | Stable | [11] |

| TA-Por-sp2-COF | 340.1 | Not specified | >350 | |

| Tr-Hex-diamine | 212 | Not specified | Not specified | [5] |

| Tr-Bz-diamine | 524 | Not specified | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Substituted 1,3,5-Triazines

General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride:

The synthesis of substituted 1,3,5-triazines is most commonly achieved through a stepwise, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride.

-

Step 1: Monosubstitution

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5 °C in an ice bath.

-

Add a solution of the first nucleophile (e.g., an amine or alcohol, 1 equivalent) dropwise to the cyanuric chloride solution while maintaining the temperature.

-

Add a base (e.g., Na2CO3, DIPEA, 1 equivalent) to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the monosubstituted product.

-

Filter, wash with water, and dry the product.

-

-

Step 2: Disubstitution

-

Dissolve the monosubstituted triazine (1 equivalent) in a suitable solvent.

-

Add the second nucleophile (1 equivalent) and a base (1 equivalent).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Work up the reaction as described in Step 1 to isolate the disubstituted product.

-

-

Step 3: Trisubstitution

-

Dissolve the disubstituted triazine (1 equivalent) in a suitable solvent.

-

Add the third nucleophile (1 equivalent) and a base (1 equivalent).

-

Heat the reaction mixture to reflux (temperature depends on the solvent and nucleophile reactivity) for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling, work up the reaction to isolate the final trisubstituted triazine product.

-

Synthesis of Covalent Triazine Frameworks (CTFs)

Ionothermal Synthesis of CTF-1: [1]

-

Place a mixture of terephthalonitrile (1.28 g, 10 mmol) and anhydrous ZnCl₂ (6.8 g, 50 mmol) into a Pyrex ampoule under an inert atmosphere.

-

Evacuate and seal the ampoule.

-

Heat the ampoule at 400 °C for 48 hours.

-

After cooling to room temperature, stir the black product in water for 72 hours.

-

Isolate the product by filtration.

-

Stir the product in 200 mL of 2 mol/L aqueous HCl for 24 hours.

-

Filter, wash with water and then ethanol, and dry under vacuum to obtain CTF-1.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triazine compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)[12]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the triazine compounds in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbes in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Greenhouse Bioassay for Herbicidal Activity[2][9]

-

Plant Preparation: Sow seeds of the target weed species in pots containing a standardized soil mix. Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity) until they reach the desired growth stage (e.g., 2-3 leaf stage).

-

Herbicide Application: Prepare serial dilutions of the triazine herbicide. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a non-treated control group.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).

-

Biomass Measurement: Harvest the above-ground plant material, dry it in an oven until a constant weight is achieved, and record the dry weight.

-

Data Analysis: Calculate the percent growth reduction relative to the non-treated control. Use a dose-response analysis to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).

Experimental and Developmental Workflows

The discovery and development of novel substituted triazine compounds, whether for therapeutic or other applications, follows a structured workflow.

Conclusion

Substituted triazine compounds continue to be a rich source of innovation across multiple scientific disciplines. Their synthetic accessibility and the tunability of their physicochemical properties have led to their successful application as life-saving drugs, essential agricultural products, and high-performance materials. The ongoing exploration of novel substitution patterns and the elucidation of their mechanisms of action promise to further expand the utility of this remarkable chemical scaffold. This guide serves as a foundational resource for professionals engaged in the research and development of triazine-based technologies, providing a comprehensive overview of their potential applications and the experimental methodologies to explore them.

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

The Multifaceted Biological Activities of Methylthio-Triazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, characterized by a six-membered heterocyclic ring containing three nitrogen atoms, serves as a privileged structure in medicinal chemistry and agrochemistry. The introduction of a methylthio (-SCH₃) group at one of the carbon atoms of the triazine ring gives rise to methylthio-triazine derivatives, a class of compounds exhibiting a wide spectrum of biological activities. These activities range from potent herbicidal effects to promising anticancer and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of methylthio-triazine derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Herbicidal Activity: Inhibition of Photosynthesis

Methylthio-triazine derivatives are widely recognized for their herbicidal properties, primarily acting as potent inhibitors of photosynthesis.[1]

Mechanism of Action

The primary mode of action of methylthio-triazine herbicides is the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[2][3] These compounds bind to the D1 protein within the PSII complex, specifically at the QB binding site. This binding is competitive with plastoquinone, a native electron carrier. By occupying this site, methylthio-triazine derivatives block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] This disruption of the photosynthetic electron transport chain leads to a buildup of highly reactive molecules, causing oxidative damage, lipid peroxidation, and ultimately, cell death.[3]

Quantitative Data: Herbicidal Efficacy

The herbicidal activity of methylthio-triazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the growth of various weed species.

| Compound/Active Ingredient | Weed Species | IC50 (µM) | Reference |

| Terbutryn | Amaranthus hybridus | 0.25 | [1] |

| Prometryn | Chenopodium album | 0.3 | [4] |

| Ametryn | Digitaria sanguinalis | 0.4 |

Experimental Protocol: Photosystem II Inhibition Assay